molecular formula C9H20O4 B3188747 2-(2-(2-Propoxyethoxy)ethoxy)ethanol CAS No. 23305-64-8

2-(2-(2-Propoxyethoxy)ethoxy)ethanol

Cat. No.: B3188747
CAS No.: 23305-64-8
M. Wt: 192.25 g/mol
InChI Key: KCBPVRDDYVJQHA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-(2-Propoxyethoxy)ethoxy)ethanol can be synthesized through the reaction of diethylene glycol with 1-bromopropane under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous reaction of diethylene glycol with propylene oxide in the presence of a catalyst. This method allows for the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Propoxyethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-Propoxyethoxy)ethoxy)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(2-Propoxyethoxy)ethoxy)ethanol primarily involves its role as a solvent. It can dissolve a wide range of organic and inorganic compounds, facilitating various chemical and biological processes. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, enhancing the solubility and reactivity of other substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Propoxyethoxy)ethoxy)ethanol is unique due to its specific combination of ethylene glycol units and a propoxy group, which imparts distinct solvent properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[2-(2-propoxyethoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBPVRDDYVJQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044880
Record name 2-[2-(2-Propoxyethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-(2-propoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

23305-64-8
Record name Triethylene glycol monopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23305-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Propoxyethoxy)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023305648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(2-propoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-(2-Propoxyethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(2-propoxyethoxy)ethoxy)ethanol
Source European Chemicals Agency (ECHA)
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Record name 2-(2-(2-PROPOXYETHOXY)ETHOXY)ETHANOL
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Synthesis routes and methods

Procedure details

Triethylene glycol (19.5 g, 0.13 mol) was dissolved in tetrahydrofuran (150 mL) and sodium hydride (2.60 g, 0.065 mol) was added portion wise over 0.5 h and the reaction was stirred for an additional 1 h. Then 1-bromopropanol (8.0 g, 0.065 mol) dissolved in tetrahydrofuran (30 mL) was added dropwise via addition funnel and the reaction was stirred overnight at room temperature. Crude reaction mixture was filtered through Celite, washed CH2Cl2, and evaporated to dryness. The resultant oil was dissolved in CH2Cl2 (250 mL), washed sat. NaCl (250 mL), H2O (250 mL), dried MgSO4, and evaporated to dryness. Column chromatography (Silica, ethyl acetate) afforded 1 a yellowish oil (2.24 g, 18% yield).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
1-bromopropanol
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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